2-[[2-[(2-Amino-4-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-8(2)5-10(15)13(19)16-7-12(18)17-11(14(20)21)6-9(3)4/h8-11H,5-7,15H2,1-4H3,(H,16,19)(H,17,18)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIFFZAQXPUEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941115 | |
| Record name | N-{2-[(2-Amino-1-hydroxy-4-methylpentylidene)amino]-1-hydroxyethylidene}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19408-48-1 | |
| Record name | NSC89189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[(2-Amino-1-hydroxy-4-methylpentylidene)amino]-1-hydroxyethylidene}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(N-L-leucylglycyl)-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Tripeptides in Biological Systems
Tripeptides, short chains of three amino acids linked by peptide bonds, are pivotal players in a vast array of biological functions. cymitquimica.com They can act as standalone signaling molecules or as integral components of larger protein structures. Their biological roles are diverse, ranging from hormonal regulation and neurotransmission to antimicrobial and antioxidant activities.
As products of protein digestion, tripeptides are readily absorbed in the intestine and can serve as a source of amino acids for the body. univ-lorraine.fr The specific sequence of amino acids in a tripeptide dictates its unique properties and biological function. For instance, the tripeptide Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a crucial antioxidant, protecting cells from oxidative damage. Other examples include Thyrotropin-Releasing Hormone (TRH), which regulates thyroid function, and various milk-derived lactotripeptides that exhibit ACE inhibitory effects. researchgate.net
The study of tripeptides provides valuable insights into fundamental biological processes, including cell signaling pathways and protein stability. cymitquimica.com Their relatively simple structure makes them ideal models for investigating the principles of molecular recognition and enzymatic activity.
Foundational Research Applications of Leu Gly Leu Oh As a Peptide Building Block
Solid-Phase Peptide Synthesis (SPPS) Applications for Leu-Gly-Leu-OH
Solid-Phase Peptide Synthesis (SPPS) represents the most common and efficient method for producing peptides like Leu-Gly-Leu-OH. vulcanchem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. masterorganicchemistry.com The process begins with the anchoring of the C-terminal amino acid, in this case, Leucine, to a suitable solid support, such as a 2-chlorotrityl chloride resin. beilstein-journals.orgrsc.org
The synthesis follows a repeated cycle of deprotection and coupling. The most widely used strategy employs the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminus. beilstein-journals.org The synthesis cycle for Leu-Gly-Leu-OH proceeds as follows:
Attachment: The first amino acid, Fmoc-L-Leucine, is attached to the solid-phase resin.
Deprotection: The Fmoc group is removed from the resin-bound Leucine using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group. smolecule.com
Coupling: The next amino acid in the sequence, Fmoc-Glycine, is "activated" using a coupling agent (e.g., DCC, HBTU) and added to the reaction vessel, where it forms a peptide bond with the free amine of the resin-bound Leucine. smolecule.com
Repeat Cycle: The deprotection and coupling steps are repeated with Fmoc-L-Leucine to complete the tripeptide sequence.
Cleavage: Once the sequence is complete, the peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes any permanent protecting groups used on the amino acid side chains. beilstein-journals.orgnih.gov
The primary advantage of SPPS is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, which greatly simplifies the purification process compared to solution-phase methods. masterorganicchemistry.com
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is built on an insoluble polymer resin. | Synthesis is carried out entirely in a solvent medium. masterorganicchemistry.com |
| Purification | Simple filtration and washing after each step. masterorganicchemistry.com | Requires full purification (e.g., chromatography, crystallization) after each step. |
| Reagent Use | Excess reagents are used to drive reactions to completion. | Near-stoichiometric amounts of reagents are often used. |
| Automation | Easily automated, allowing for the synthesis of long peptides. beilstein-journals.org | Difficult to automate; typically used for smaller peptides or fragment condensation. |
| Scalability | Can be challenging for very large-scale (kg) industrial production. | More readily scalable for large-quantity production. |
| Typical Application | Research, custom peptide synthesis, production of complex peptides. nih.gov | Industrial synthesis of shorter peptides, fragment synthesis. vulcanchem.com |
Solution-Phase Peptide Synthesis Techniques for Leucyl-Glycyl-Leucine
Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is the classical method for creating peptide bonds. masterorganicchemistry.com While largely superseded by SPPS for laboratory-scale synthesis, it remains valuable for large-scale production and the synthesis of peptide fragments. vulcanchem.com
The synthesis of Leu-Gly-Leu-OH in solution requires careful protection of the functional groups that are not involved in the formation of the peptide bond. masterorganicchemistry.com A typical strategy would involve:
Protecting the N-terminus of L-Leucine (e.g., with a Carbobenzoxy group, Z) and the C-terminus of another L-Leucine (e.g., as a methyl or ethyl ester).
Coupling the protected N-terminal Leucine with Glycine whose C-terminus is also protected.
Deprotecting one of the termini of the resulting dipeptide (Leu-Gly).
Coupling the dipeptide with the final protected Leucine residue.
Finally, removing all protecting groups to yield the final Leu-Gly-Leu-OH tripeptide. uniroma1.it
Each step in solution-phase synthesis is followed by a rigorous purification process, such as crystallization or chromatography, to isolate the intermediate product before proceeding to the next step. This makes the process more labor-intensive and time-consuming than SPPS. masterorganicchemistry.com Fragment condensation, where smaller protected peptide fragments (e.g., Z-Leu-Gly-OH and H-Leu-OEt) are synthesized and then coupled together, is a common approach in LPPS to build longer peptide chains. vulcanchem.com
Strategic Chemical Modifications and Protecting Group Chemistries for Leu-Gly-Leu-OH Derivatives
The chemical modification of peptides is a critical tool for enhancing their therapeutic properties, such as stability, bioavailability, and receptor binding affinity. For a tripeptide like Leu-Gly-Leu-OH, modifications are typically directed at the N-terminus or the C-terminus. mdpi.comnih.gov
The N-terminus of a peptide is a primary site for modification. This is done either temporarily during synthesis (protecting groups) or permanently to create a specific derivative. ias.ac.in Protecting groups are essential to prevent the N-terminal amine from undergoing unwanted side reactions during the peptide coupling step. masterorganicchemistry.com
Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group and the cornerstone of modern SPPS. beilstein-journals.orgsmolecule.com Its removal under mild basic conditions (e.g., piperidine) leaves acid-labile side-chain protecting groups intact. beilstein-journals.org
Z (Carbobenzoxy or Cbz): A classic protecting group, the Z-group is stable to both acidic and basic conditions but is readily removed by catalytic hydrogenolysis. ethz.ch It is frequently used in solution-phase synthesis. uniroma1.it
Bz (Benzoyl): The benzoyl group is a simple acyl group that can be installed at the N-terminus. It is very stable and generally not considered a protecting group for stepwise synthesis but rather a permanent modification to create an N-benzoyl peptide derivative.
Boc (tert-Butoxycarbonyl): While not listed in the heading, the Boc group is another historically significant N-terminal protecting group, central to the original Merrifield SPPS strategy. It is removed with moderate to strong acids like TFA. masterorganicchemistry.com
| Protecting Group | Abbreviation | Structure | Cleavage Condition | Typical Use |
| 9-fluorenylmethyloxycarbonyl | Fmoc | C15H11O2- | Mild base (e.g., Piperidine) smolecule.com | Orthogonal SPPS beilstein-journals.org |
| Carbobenzoxy | Z or Cbz | C6H5CH2OCO- | Catalytic Hydrogenolysis, HBr/Acetic Acid uniroma1.itethz.ch | Solution-phase synthesis |
| Benzoyl | Bz | C6H5CO- | Strong acid/base hydrolysis (very stable) | Permanent N-terminal modification |
| tert-Butoxycarbonyl | Boc | (CH3)3COCO- | Moderate acid (e.g., TFA) masterorganicchemistry.com | Original Merrifield SPPS |
Modifying the C-terminus of a peptide can have profound effects on its biological activity and stability. jpt.com The negatively charged carboxylate (-COO⁻) at physiological pH can be a target for enzymatic degradation by carboxypeptidases. formulationbio.com
-OH (Carboxylic Acid): This is the natural, unmodified C-terminus of the peptide. In SPPS, cleaving the peptide from standard resins like Wang or 2-chlorotrityl resin yields the free carboxylic acid. jpt.comformulationbio.com
-NH2 (Amide): C-terminal amidation is one of the most common peptide modifications. It involves replacing the C-terminal carboxylic acid with a carboxamide group (-CONH2). qyaobio.com This modification neutralizes the negative charge, which can increase the peptide's stability, cell permeability, and ability to mimic the structure of many native peptide hormones. jpt.comformulationbio.com In SPPS, this is typically achieved by using a specific amide-producing resin, such as the Rink Amide resin.
-OEt (Ethyl Ester): Esterification of the C-terminus, for example, to form an ethyl ester, also removes the negative charge. jpt.com This can increase the peptide's hydrophobicity and may be used in the development of prodrugs, where the ester is later hydrolyzed in vivo to release the active peptide acid. rsc.org This modification can be achieved by performing the synthesis on a resin that releases the peptide ester or through post-synthesis esterification in solution. rsc.org
| C-Terminal Group | Formula | Charge at pH 7.4 | Key Properties & Applications |
| Carboxylic Acid | -COOH | Negative (-COO⁻) | Standard C-terminus, hydrophilic. formulationbio.com |
| Amide | -CONH2 | Neutral | Increases stability against carboxypeptidases, mimics many native peptides, enhances biological activity. jpt.comformulationbio.comqyaobio.com |
| Ethyl Ester | -COOEt | Neutral | Increases hydrophobicity, used for structure-activity relationship (SAR) studies and as a potential prodrug strategy. jpt.comrsc.org |
Elucidation of Biological and Cellular Mechanisms Mediated by Leu Gly Leu Oh and Structurally Analogous Peptides
Participation in Cellular Signaling Pathways and Cell Communication
Leu-Gly-Leu-OH and its analogs are recognized for their participation in cellular signaling cascades, which are fundamental to cell communication and function. chemimpex.com The structure of Leu-Gly-Leu-OH allows it to act as a signaling molecule, influencing pathways that govern various cellular activities. chemimpex.com Research on the related dipeptide Gly-Leu has shown its ability to promote the proliferation and protein synthesis of chicken intestinal epithelial cells by activating the mTOR signaling pathway. agriculturejournals.cz Specifically, Gly-Leu was found to upregulate the expression of mTOR and its downstream effectors, S6K1 and 4EBP1. agriculturejournals.cz This suggests that small peptides containing leucine (B10760876) and glycine (B1666218) can act as nutritional signal regulators. agriculturejournals.cz
Regulatory Effects on Endogenous Enzyme Activities and Protein Functions
The tripeptide Leu-Gly-Leu-OH and its structural counterparts have been shown to exert regulatory effects on the activity of various endogenous enzymes and the function of proteins. The dipeptide Leucyl-Glycine (Leu-Gly) is known to support protein synthesis. chemimpex.com The related compound Bz-Gly-His-Leu-OH is utilized in research to study enzyme activity and protein interactions. chemimpex.com
Furthermore, the tripeptide Leu-Gly-Gly can be used to study the activity of cell envelope-associated proteinases (CEPs) and serves as a substrate for enzymes like tripeptide aminopeptidase (B13392206). sigmaaldrich.com Another related peptide, FA-Gly-Leu-Ala-OH, is a good substrate for thermolysin, Bacillus subtilis neutral protease, and Pseudomonas aeruginosa elastase, making it useful for studying protein binding and interaction mechanisms. glpbio.com The inhibitory potential of these peptides is also significant; for example, H-Arg-Gly-Tyr-Ala-Leu-Gly-OH acts as a competitive inhibitor of aminopeptidases that cleave arginine from peptide chains. biosynth.com These examples highlight the diverse ways in which peptides structurally related to Leu-Gly-Leu-OH can modulate the function of key enzymes and proteins within biological systems.
Modulation of Fundamental Cellular Processes (e.g., Apoptosis, Cell Proliferation)
Leu-Gly-Leu-OH and structurally analogous peptides can influence fundamental cellular processes such as apoptosis (programmed cell death) and cell proliferation. The dipeptide Leucylglycine (Leu-Gly-OH) is recognized for its role in supporting protein synthesis and muscle recovery, which are intrinsically linked to cell growth and proliferation. chemimpex.com
Studies on the dipeptide Gly-Leu have demonstrated its ability to promote the proliferation of chicken intestinal epithelial cells. agriculturejournals.cz This effect was linked to the activation of the mTOR signaling pathway, a key regulator of cell growth. agriculturejournals.cz Conversely, some related peptides can induce apoptosis. For example, a cell-penetrating peptide derived from the human protein integrin alpha 4, which contains a Gly-Phe-Leu-Gly sequence, can bind to the α4β1 integrin receptor on cancer cells and trigger apoptosis. biosynth.com Additionally, Z-Gly-Gly-Leu-AMC has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, leading to anti-proliferative effects in cancer cells. biosynth.com These findings illustrate the capacity of Leu-Gly-Leu-OH and its analogs to modulate the delicate balance between cell survival and death.
Molecular Interactions with Specific Biological Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptor, Glycine Receptors)
Peptides containing the Leu-Gly-Leu sequence or similar motifs can interact with specific biological receptors, thereby mediating their physiological effects. For instance, the peptide MOCAc-Pro-Leu-Gly is a competitive inhibitor of acetylcholine and exhibits affinity for the nicotinic acetylcholine receptor (nAChR) in vitro. biosynth.com The nAChR is a type of ligand-gated ion channel that is crucial for neurotransmission in both the central and peripheral nervous systems. mdpi.comwikipedia.org
Furthermore, the glycine receptor (GlyR), another ligand-gated ion channel, is a target for glycine-containing peptides. nih.gov The peptide Fa-Gly-Leu-Ala-OH is a potent activator of the glycine receptor, causing the opening of this ligand-gated ion channel. biosynth.com The interaction of peptides with these receptors can have significant downstream effects. For example, interventions that target the GlyR in the nucleus accumbens have been shown to reduce ethanol (B145695) intake in rats, potentially by modulating dopamine (B1211576) release. nih.gov
The table below summarizes the interactions of structurally analogous peptides with specific receptors.
| Peptide | Receptor | Effect |
| MOCAc-Pro-Leu-Gly | Nicotinic Acetylcholine Receptor (nAChR) | Competitive inhibitor biosynth.com |
| Fa-Gly-Leu-Ala-OH | Glycine Receptor (GlyR) | Potent activator biosynth.com |
Influence on Metabolic Homeostasis and Related Research Areas (e.g., Muscle Recovery)
The tripeptide Leu-Gly-Leu-OH and its constituent amino acids, leucine and glycine, play a significant role in metabolic homeostasis, with notable implications for muscle recovery. Leucine, a branched-chain amino acid (BCAA), is a well-known stimulator of muscle protein synthesis. nih.gov Supplementation with leucine has been shown to improve myofiber size and strength recovery in regenerating muscles, partly by attenuating protein ubiquitination. plos.org
The dipeptide Leucylglycine (Leu-Gly-OH) is utilized in nutritional supplements aimed at enhancing muscle recovery and growth. chemimpex.com This is supported by research indicating that protein-leucine ingestion after intense endurance exercise activates a regenerative and anti-inflammatory transcriptome in skeletal muscle, suggesting a mechanistic role in muscle recovery processes. physiology.org The unique structure of Leu-Gly-Leu-OH allows it to participate in metabolic processes, making it a valuable tool for researchers exploring treatments for metabolic disorders and strategies to enhance muscle recovery. chemimpex.com
Research into Specific Physiological Responses (e.g., Dopamine Level Modulation, Atherosclerosis Attenuation in Model Systems)
Research has uncovered specific physiological responses modulated by Leu-Gly-Leu-OH and related peptides, including the modulation of dopamine levels and the attenuation of atherosclerosis in animal models.
A study investigating the effects of the glycine-containing dipeptides leucine-glycine (Leu-Gly) and glycine-leucine (Gly-Leu) found that Leu-Gly could elevate dopamine levels in the nucleus accumbens of a subgroup of rats with lower baseline dopamine levels. nih.gov This suggests a potential role for these peptides in modulating the brain's reward system. nih.gov
In the context of cardiovascular health, the individual amino acids leucine and glycine have shown vasoprotective roles. nih.gov Leucine supplementation in apolipoprotein E null (ApoE−/−) mice, a model for atherosclerosis, was found to reduce the growth of atherosclerotic plaques by decreasing inflammation and improving the lipid profile. nih.gov Glycine has also been shown to attenuate the formation of foam cells, a key event in the development of atherosclerosis. nih.gov These findings suggest that peptides like Leu-Gly-Leu-OH, which combine these two amino acids, could have a beneficial impact on cardiovascular health.
Design and Investigation of Leu-Gly-Leu-OH as a Mimetic of Natural Signaling Molecules
The tripeptide Leu-Gly-Leu-OH is investigated and utilized as a mimetic of natural signaling molecules in various research applications. chemimpex.com Its ability to mimic the structure and function of endogenous peptides makes it a valuable tool in pharmacology and toxicology studies. chemimpex.com By serving as a structural and functional analog, Leu-Gly-Leu-OH can help researchers understand the mechanisms of action of natural signaling molecules and their roles in complex biological processes. chemimpex.com
The design of peptides like Leu-Gly-Leu-OH as mimetics is a key strategy in the development of therapeutic peptides. chemimpex.com For instance, the stability and compatibility of the related peptide Z-Gly-Pro-Leu-Gly-Pro-OH make it an ideal candidate for designing more complex peptides with specific biological functions. chemimpex.com Similarly, Gly-Gly-Leu-OH's ability to mimic natural peptides is valuable for understanding peptide behavior in physiological environments and for enhancing the bioavailability of therapeutic agents. chemimpex.com This approach allows for the systematic investigation of structure-activity relationships and the optimization of peptide-based drug candidates.
Advanced Structural and Conformational Investigations of Leucyl Glycyl Leucine and Peptide Complexes
Molecular Recognition Studies with Synthetic Receptors (e.g., Cucurbit[n]urils)
Synthetic receptors offer a powerful approach to study the principles of molecular recognition of peptides like Leu-Gly-Leu-OH. Among these, cucurbit[n]urils (CB[n]) have emerged as particularly effective hosts for amino acids and peptides in aqueous solutions. These macrocyclic compounds possess a hydrophobic cavity and two carbonyl-fringed portals, enabling them to bind guest molecules with high affinity and selectivity through a combination of hydrophobic effects and ion-dipole interactions.
While direct binding studies of Leu-Gly-Leu-OH with cucurbiturils are not extensively documented, research on similar peptides provides strong evidence for the potential of such interactions. For instance, cucurbit nih.govuril (CB nih.gov) has been shown to bind with exceptional affinity to peptides containing non-terminal aromatic and aliphatic residues. A notable example is the binding of CB nih.gov to the tetrapeptide Gly-Gly-Leu-Tyr-Gly-Gly-Gly, which occurs with a dissociation constant in the nanomolar range. In this complex, the side chains of both leucine (B10760876) and tyrosine are encapsulated within the CB nih.gov cavity, highlighting the receptor's ability to recognize adjacent amino acid residues.
Furthermore, studies with cucurbit nih.govuril (CB nih.gov) have demonstrated its ability to bind N-terminal amino acids, with a preference for aromatic residues like phenylalanine over aliphatic ones such as leucine trinity.edu. Theoretical studies have also predicted that CB nih.gov can exhibit high binding affinity and sequence selectivity for N-terminal Leu-containing tripeptides researchgate.net. These findings suggest that CB nih.gov and CB nih.gov could serve as effective receptors for Leu-Gly-Leu-OH, potentially recognizing either the N-terminal or C-terminal leucine residue, or even bridging the two.
Other classes of synthetic receptors, such as calixarenes and cyclophanes, have also been explored for peptide recognition nih.govresearchgate.netelsevierpure.comnih.gov. These receptors can be functionalized to create specific binding pockets for amino acid side chains, offering another avenue for the selective recognition of peptides like Leu-Gly-Leu-OH. For example, sulfonated calixarenes have been shown to interact with various guest molecules, driven by hydrophobic and electrostatic interactions nankai.edu.cn.
Table 1: Binding Affinities of Cucurbit[n]urils with Various Peptides
| Receptor | Peptide Guest | Binding Affinity (K_d) | Technique |
|---|---|---|---|
| Cucurbit nih.govuril | Gly-Gly-Leu -Tyr-Gly-Gly-Gly | 60 nM nih.gov | Isothermal Titration Calorimetry |
| Cucurbit nih.govuril | Tyr-Leu -Ala | 7.2 nM trinity.edu | Isothermal Titration Calorimetry |
| Cucurbit nih.govuril | Tyr-Ala-Leu | 34 µM trinity.edu | Isothermal Titration Calorimetry |
| Cucurbit nih.govuril | Phenylalanine | ~5.6 µM trinity.edu | UV-Visible Spectroscopy |
| Cucurbit nih.govuril | Leucine | > 2 mM trinity.edu | UV-Visible Spectroscopy |
Spectroscopic Approaches for Conformational Analysis (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the conformational ensembles of peptides, including the presence of α-helices, β-sheets, turns, and random coil structures.
For a short peptide like Leu-Gly-Leu-OH, the conformational landscape is expected to be highly flexible and dependent on the solvent environment. Studies on short leucine-rich peptides have shown that they can adopt ordered structures, such as α-helices or β-sheets, depending on factors like concentration, solvent polarity, and the presence of salts nih.govresearchgate.net. For example, some leucine-containing peptides remain disordered in pure water at low concentrations but can transition to α-helical conformations at higher concentrations or in the presence of methanol nih.gov.
The glycine (B1666218) residue in the center of Leu-Gly-Leu-OH introduces significant conformational flexibility, as it lacks a side chain and can adopt a wide range of Ramachandran angles. This flexibility can make it challenging for the peptide to adopt a stable, well-defined secondary structure on its own. However, the flanking leucine residues, with their bulky hydrophobic side chains, may impose some conformational constraints.
In the context of a binding event, such as the interaction with a receptor, Leu-Gly-Leu-OH could be induced to adopt a more ordered conformation. For instance, the binding of cucurbit nih.govuril to a peptide containing a Leu-Tyr sequence was found to induce a type II β-turn nih.gov. This illustrates how molecular recognition can lead to a specific conformational selection from a flexible ensemble.
Table 2: Characteristic Circular Dichroism Signals for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maximum Absorption (nm) | Wavelength of Minimum Absorption (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~215 |
| Random Coil | ~212 | ~198 |
Analysis of Specific Amino Acid Motifs and their Functional Implications (e.g., Dileucine Motifs)
In larger protein contexts, specific amino acid motifs play crucial roles in mediating protein-protein interactions and directing cellular processes. The dileucine motif is a well-characterized sorting signal involved in the intracellular trafficking of transmembrane proteins pnas.orgnih.gov. These motifs are typically recognized by adaptor protein (AP) complexes, which facilitate the incorporation of cargo proteins into clathrin-coated vesicles for transport between different cellular compartments pnas.org.
There are two main types of dileucine-based sorting signals: the [DE]XXXL[LI] motif and the DXXLL motif. The [DE]XXXL[LI] motif, often found in the cytoplasmic tails of receptors, requires an acidic residue (aspartate or glutamate) at position -4 or -5 relative to the first leucine nih.govwustl.edu. This motif is crucial for the trafficking of proteins to endosomes and lysosomes mdpi.com. The DXXLL motif is also involved in protein sorting, particularly in the endocytic pathway.
While the simple Leu-Gly-Leu sequence does not conform to the canonical dileucine motifs, it contains the core L-X-L structure. It is conceivable that this minimal peptide could mimic or compete with the binding of genuine dileucine motifs to their recognition sites on adaptor proteins. The structural basis for the recognition of dileucine motifs by AP complexes involves the binding of the two leucine residues into hydrophobic pockets on the adaptor protein subunits researchgate.net. The spacing and orientation of these leucine residues are critical for high-affinity binding.
The functional implications of such motifs are significant. For example, a dileucine motif in the C-terminus of the β2-adrenergic receptor is essential for its agonist-induced internalization pnas.org. Similarly, two distinct dileucine motifs in the mucolipin-1 protein cooperate to regulate its transport to lysosomes nih.gov. The presence of a dileucine-like sequence in a small peptide like Leu-Gly-Leu-OH could potentially allow it to interfere with these trafficking pathways, although this has yet to be experimentally demonstrated.
Table 3: Examples of Functional Dileucine Motifs in Proteins
| Protein | Dileucine Motif Sequence | Function |
|---|---|---|
| Cation-Independent Mannose 6-Phosphate Receptor | DDEEEDLL | Sorting from trans-Golgi network to endosomes nih.gov |
| β2-Adrenergic Receptor | LGRNCQLL | Agonist-induced internalization pnas.org |
| Mucolipin-1 (N-terminus) | EEELL | Direct transport to lysosomes nih.gov |
| Mucolipin-1 (C-terminus) | DDELL | AP-2 dependent internalization nih.gov |
| GLUT8 | EEELI | Intracellular sorting wustl.edu |
Computational Modeling and Simulation of Leu-Gly-Leu-OH Interactions with Biomolecules
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the conformational dynamics of peptides and their interactions with other molecules at an atomic level nih.govbonvinlab.org. These methods can provide detailed insights into the free energy landscape of a peptide, revealing its preferred conformations and the energetic barriers between them nih.govmdpi.com.
For a small and flexible peptide like Leu-Gly-Leu-OH, MD simulations can be used to explore its conformational space in different solvent environments plos.org. Such simulations can predict the probability of finding the peptide in various folded or extended states and can help interpret experimental data from techniques like CD spectroscopy. For example, simulations of tripeptides containing glycine and alanine have revealed the existence of multiple stable conformers defined by specific hydrogen bonding patterns osti.gov.
Furthermore, MD simulations can be employed to model the interaction of Leu-Gly-Leu-OH with biomolecules, such as proteins or membranes. By placing the peptide in a simulated environment with a potential binding partner, it is possible to observe the binding process and characterize the structure and dynamics of the resulting complex acs.org. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
For instance, simulations could be used to investigate the binding of Leu-Gly-Leu-OH to the hydrophobic pockets of adaptor proteins that recognize dileucine motifs. This could help to assess the feasibility of such an interaction and provide a structural basis for any potential inhibitory activity. Similarly, simulations could model the interaction of Leu-Gly-Leu-OH with synthetic receptors like cucurbiturils, complementing experimental binding studies and aiding in the design of new receptors with enhanced affinity and selectivity.
Table 4: Common Computational Methods for Studying Peptide Conformation and Interactions
| Method | Information Obtained | Typical Application for Leu-Gly-Leu-OH |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Conformational dynamics, free energy landscape, binding pathways, interaction energies. | Exploring the conformational flexibility in solution; simulating binding to a receptor. |
| Monte Carlo (MC) Simulation | Equilibrium properties, conformational sampling. | Searching for low-energy conformations of the peptide. |
| Quantum Mechanics (QM) | Electronic structure, accurate energies of small systems, reaction mechanisms. | Calculating the accurate energies of different conformers; studying the details of non-covalent interactions. |
| Docking | Prediction of binding modes and affinities. | Predicting how Leu-Gly-Leu-OH might bind to a protein active site. |
Contemporary Analytical and Experimental Methodologies in Leu Gly Leu Oh Research
High-Resolution Peptide Sequence Analysis Techniques (e.g., C-Terminal Sequential Determination)
Determining the precise sequence of amino acids in a peptide is fundamental to its characterization. For Leu-Gly-Leu-OH, high-resolution techniques are critical to confirm its identity. C-terminal sequential determination is a powerful method for sequencing peptides from the carboxyl end.
One established approach involves immobilizing the peptide on a solid support, such as aminomethyl polystyrene resin. The C-terminal carboxylic acid is then reduced to an alcohol. This peptidyl alcohol can undergo selective hydrolysis under specific acidic conditions, cleaving the C-terminal amide bond. This process releases the C-terminal amino alcohol (in this case, Leucinol) and a shortened peptide that remains bound to the resin. The released amino alcohol can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) after labeling with a chiral fluorescent reagent. This process can be repeated to sequentially determine the amino acid sequence from the C-terminus. tandfonline.com
Table 1: C-Terminal Sequential Determination of Leu-Gly-Leu-OH
| Step | Procedure | Expected Outcome for Leu-Gly-Leu-OH |
|---|---|---|
| 1 | Immobilization and Reduction | Leu-Gly-Leu-OH is attached to a solid support and the C-terminal carboxyl group is reduced to a primary alcohol, forming Leu-Gly-Leucinol-resin. |
| 2 | Selective Hydrolysis (Cycle 1) | The C-terminal amide bond is cleaved, releasing Leucinol. |
| 3 | Analysis (Cycle 1) | The released Leucinol is derivatized and analyzed by HPLC to confirm the C-terminal residue as Leucine (B10760876). |
| 4 | Selective Hydrolysis (Cycle 2) | The newly exposed C-terminal Glycine (B1666218) is subjected to the same hydrolysis, releasing Glycinol. |
| 5 | Analysis (Cycle 2) | HPLC analysis confirms the second residue from the C-terminus as Glycine. |
Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, FTIR)
A combination of spectroscopic techniques is essential for the complete structural elucidation of Leu-Gly-Leu-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are invaluable for confirming the covalent structure of Leu-Gly-Leu-OH. chemicalbook.com The chemical shifts and coupling constants of the protons and carbons in the leucine and glycine residues provide detailed information about the local chemical environment of each atom, confirming the sequence and purity of the tripeptide. researchgate.net
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight of Leu-Gly-Leu-OH, which helps to confirm its elemental composition. scripps.edu Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by inducing fragmentation and analyzing the resulting fragment ions. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in the molecule and its secondary structure. Characteristic absorption bands for the amide bonds (Amide I and Amide II bands), the carboxylic acid, and the amino groups can be identified, confirming the peptide nature of the compound.
Table 2: Spectroscopic Data for Leu-Gly-Leu-OH
| Technique | Information Obtained | Expected Observations for Leu-Gly-Leu-OH |
|---|---|---|
| 1H NMR | Proton chemical environments and connectivity | Distinct signals for the protons of the two Leucine residues and the Glycine residue, confirming the structure. |
| 13C NMR | Carbon skeleton | Resonances corresponding to the carbonyl carbons of the peptide bonds and the C-terminal carboxyl group, as well as the alpha and side-chain carbons of each amino acid. |
| Mass Spectrometry | Molecular weight and sequence | A molecular ion peak corresponding to the exact mass of C14H27N3O4, and fragmentation patterns in MS/MS confirming the Leu-Gly-Leu sequence. |
Chromatographic Separations and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides like Leu-Gly-Leu-OH. jk-sci.comjk-sci.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the peptide is separated based on its hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase, and the retention time of the peptide is indicative of its purity. By comparing the chromatogram of a sample of Leu-Gly-Leu-OH to a reference standard, the purity can be accurately determined. researchgate.netthermofisher.com
Development and Application of Continuous Enzyme Assays (e.g., Fluorogenic Substrates, Label-Free Supramolecular Assays)
Leu-Gly-Leu-OH can be used to develop substrates for continuous enzyme assays, particularly for proteases that recognize specific peptide sequences.
Fluorogenic Substrates : A common strategy involves synthesizing a peptide substrate that incorporates the Leu-Gly-Leu sequence and is flanked by a fluorophore and a quencher molecule. bachem.com In the intact substrate, the fluorescence is quenched due to Fluorescence Resonance Energy Transfer (FRET). nih.gov When a protease cleaves the peptide bond within the sequence, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored in real-time. nih.govresearchgate.netpnas.orgnih.gov
Label-Free Supramolecular Assays : These innovative assays avoid the need for chemical labeling of the substrate. nih.gov One such approach uses a reporter pair, for instance, a macrocycle like cucurbit scispace.comuril (CB7) and a fluorescent dye. trinity.edu The assay is designed so that the enzymatic cleavage of a substrate containing the Leu-Gly-Leu sequence produces a fragment with a high affinity for the macrocycle. This fragment displaces the fluorescent dye from the macrocycle's cavity, leading to a change in fluorescence. trinity.edu
Table 3: Continuous Enzyme Assay Strategies for Leu-Gly-Leu-OH
| Assay Type | Principle | Application with Leu-Gly-Leu-OH |
|---|---|---|
| Fluorogenic Substrate Assay | Cleavage of a FRET-labeled peptide substrate leads to increased fluorescence. scielo.brbjournal.org | A synthetic peptide containing the Leu-Gly-Leu sequence is modified with a fluorophore and a quencher to act as a substrate for specific proteases. |
Biophysical Techniques for Investigating Molecular Binding Interactions (e.g., Surface Plasmon Resonance, ELISA, Isothermal Titration Calorimetry)
Understanding how Leu-Gly-Leu-OH interacts with other molecules is crucial for elucidating its biological function.
Surface Plasmon Resonance (SPR) : SPR is a powerful technique for studying the kinetics of binding interactions in real-time without the need for labels. One interacting partner is immobilized on a sensor chip, and the other (in this case, Leu-Gly-Leu-OH) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Enzyme-Linked Immunosorbent Assay (ELISA) : While typically used for large proteins, competitive ELISA formats can be adapted to detect small molecules like Leu-Gly-Leu-OH. mybiosource.com An antibody that recognizes Leu-Gly-Leu-OH or a related structure is coated on a plate. A known amount of enzyme-labeled Leu-Gly-Leu-OH is then competed with the sample for binding to the antibody. The amount of bound enzyme, and thus the signal, is inversely proportional to the concentration of Leu-Gly-Leu-OH in the sample. biocompare.com
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between Leu-Gly-Leu-OH and its binding partner.
In Vitro and Ex Vivo Cellular Model Systems for Biological Activity Assessment (e.g., Cultured Neurons, Smooth Muscle Cells)
To assess the biological effects of Leu-Gly-Leu-OH, various cellular models can be employed. The choice of cell type depends on the hypothesized biological role of the tripeptide. For instance, given the role of leucine in muscle protein synthesis, myoblasts or cultured smooth muscle cells could be relevant models. nih.gov Similarly, if neurological effects are being investigated, cultured neurons would be an appropriate system. The effects of Leu-Gly-Leu-OH on cell proliferation, differentiation, signaling, or viability can be studied in these controlled environments.
Molecular Biology Techniques for Pathway Analysis (e.g., RNA Sequencing, RT-PCR, Western Blotting of Signaling Proteins)
To delve into the molecular mechanisms underlying the biological effects of Leu-Gly-Leu-OH, a range of molecular biology techniques can be utilized.
RNA Sequencing (RNA-Seq) : This high-throughput sequencing method provides a comprehensive snapshot of the transcriptome of cells treated with Leu-Gly-Leu-OH, revealing changes in gene expression across the entire genome.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) : To validate the results from RNA-Seq or to investigate the expression of specific genes of interest, quantitative RT-PCR (qRT-PCR) can be used. This technique allows for the precise measurement of the abundance of specific mRNA transcripts.
Western Blotting : This technique is used to detect and quantify specific proteins. For example, if Leu-Gly-Leu-OH is hypothesized to affect a particular signaling pathway, such as the mTOR pathway which is sensitive to leucine levels, Western blotting can be used to measure the levels and phosphorylation status of key signaling proteins within that pathway. mdpi.com
Table 4: Molecular Biology Techniques for Pathway Analysis of Leu-Gly-Leu-OH
| Technique | Purpose | Example Application for Leu-Gly-Leu-OH Research |
|---|---|---|
| RNA Sequencing | Global analysis of gene expression changes. | Identifying all genes that are up- or down-regulated in cells upon treatment with Leu-Gly-Leu-OH. |
| RT-PCR | Quantification of specific mRNA levels. | Validating the differential expression of a target gene identified by RNA-Seq. |
Table of Compound Names
| Compound Name |
|---|
| Leu-Gly-Leu-OH |
| Gly-L-Leu-L-Phe |
| Leucinol |
| Glycinol |
| Leucine |
| Glycine |
| Myoblasts |
| mTOR |
| S6K |
Q & A
Q. What are the established methods for synthesizing Leu-Gly-Leu-OH, and what purity validation techniques are recommended?
The synthesis of Leu-Gly-Leu-OH typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Resin selection : Use Wang or Rink amide resin for C-terminal carboxylate or amide functionalization, respectively.
- Coupling conditions : Activate amino acids with HBTU/HOBt or Oxyma/DIC in DMF, with double couplings for sterically hindered residues.
- Cleavage and deprotection : Treat with TFA/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours.
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate >95% pure product.
- Validation : Confirm identity via ESI-MS or MALDI-TOF mass spectrometry and assess purity via analytical HPLC .
Q. How can researchers characterize the structural integrity of Leu-Gly-Leu-OH using spectroscopic methods?
Structural characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d6 or D2O to verify backbone connectivity and stereochemistry. Assign peaks using 2D experiments (COSY, HSQC).
- Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., pH 7.4 PBS) to detect β-sheet or random coil conformations.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify amide I (1600–1700 cm⁻¹) and amide II (1480–1580 cm⁻¹) bands to confirm peptide bonds. Cross-reference results with computational predictions (e.g., molecular dynamics simulations) to resolve ambiguities .
Q. What experimental protocols are recommended for assessing the stability of Leu-Gly-Leu-OH under physiological conditions?
Stability studies should:
- Simulate physiological conditions : Incubate the peptide in PBS (pH 7.4, 37°C) or serum-containing media.
- Sampling intervals : Collect aliquots at 0, 6, 12, and 24 hours.
- Analytical methods : Quantify degradation via HPLC (retention time shifts) or LC-MS (mass changes).
- Control variables : Include protease inhibitors (e.g., PMSF) to distinguish chemical vs. enzymatic degradation. Report half-life (t₁/₂) and degradation products, ensuring reproducibility by triplicate trials .
Advanced Research Questions
Q. How should researchers resolve discrepancies in reported bioactivity data for Leu-Gly-Leu-OH across different studies?
Contradictions may arise from:
- Purity variations : Validate peptide purity via orthogonal methods (HPLC + MS) and report batch-specific data.
- Assay conditions : Standardize buffer composition (e.g., ionic strength, pH) and cell culture media (e.g., serum percentage).
- Biological models : Compare results across multiple cell lines or in vivo systems to identify model-dependent effects.
- Data normalization : Use internal controls (e.g., housekeeping genes for qPCR) to minimize variability. Perform meta-analyses of literature data, prioritizing studies with rigorous methodological documentation .
Q. What strategies can optimize the solubility of Leu-Gly-Leu-OH in aqueous buffers for in vitro assays?
Solubility challenges are common due to hydrophobic leucine residues. Mitigate via:
- Buffer optimization : Test PBS (pH 7.4), Tris-HCl (pH 8.0), or carbonate buffers.
- Co-solvents : Use ≤10% DMSO or acetonitrile, ensuring compatibility with downstream assays.
- Temperature : Warm solutions to 37°C with vortexing.
- Lyophilization and reconstitution : Pre-lyophilize peptide in 0.1% acetic acid for improved solubility. Quantify solubility via nephelometry or UV-Vis spectroscopy (280 nm absorbance) and report exact conditions .
Q. What computational modeling approaches are suitable for predicting the conformational dynamics of Leu-Gly-Leu-OH in solution?
Advanced modeling strategies include:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate 100+ ns trajectories.
- Force fields : Apply CHARMM36 or OPLS-AA for peptide parameterization.
- Analysis metrics : Calculate root-mean-square deviation (RMSD), radius of gyration (Rg), and hydrogen bonding patterns.
- Validation : Compare simulated CD spectra or NMR chemical shifts with experimental data. Use high-performance computing (HPC) clusters for resource-intensive simulations .
Methodological Best Practices
- Literature Review : Combine Google Scholar with specialized databases (PubMed, SciFinder) and grey literature (preprints, conference proceedings) to ensure comprehensive coverage .
- Data Reproducibility : Follow Beilstein Journal guidelines for documenting experimental procedures, including exact reagent grades and instrument parameters .
- Ethical Reporting : Disclose conflicts of interest and cite primary sources for peptide bioactivity claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
